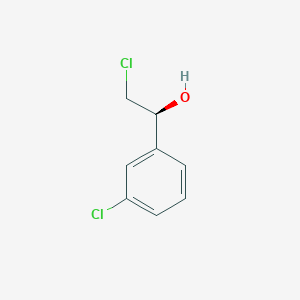

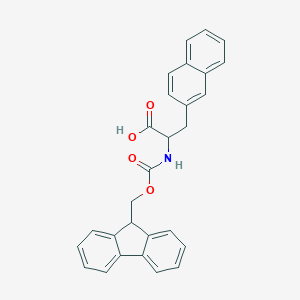

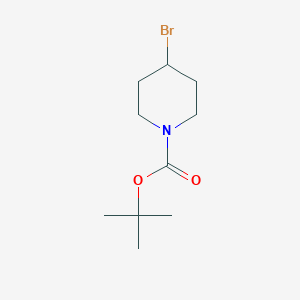

![molecular formula C14H20N2 B060631 5-苄基八氢-1H-吡咯并[3,4-c]吡啶 CAS No. 186203-32-7](/img/structure/B60631.png)

5-苄基八氢-1H-吡咯并[3,4-c]吡啶

描述

Synthesis Analysis

The synthesis of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine derivatives involves intricate reactions that often include ring closure and nucleophilic substitution steps. For instance, the synthesis of related pyrrolopyridine compounds has been described through methods involving ring opening followed by ring closure reactions of certain precursors with amino derivatives to afford novel structures (Halim & Ibrahim, 2022). Another study highlighted the synthesis of 7-substituted dihydropyridinones by reacting hydroxy derivatives with nucleophiles, showcasing a method potentially adaptable for 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine synthesis (Goto et al., 1991).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and DFT calculations. For instance, a study on benzo[c]cyclohepta[1,2-b]pyridine derivatives detailed the molecular configuration, bond lengths, and angles, providing a basis for understanding the structural characteristics of 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Chemical properties of pyrrolopyridine derivatives involve their reactivity towards nucleophiles and electrophiles, influenced by the presence of substituents on the ring system. A study demonstrated the reactivity of pyrrolopyridinones with nucleophiles, unveiling potential pathways for functionalizing the 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine core (Goto et al., 1991).

科学研究应用

2. 催化与材料合成

吡喃并[2,3-d]嘧啶支架与 5-苄基八氢-1H-吡咯并[3,4-c]吡啶相关,由于其广泛的合成应用和生物利用度,在医药和制药行业中至关重要。已经强调了使用杂化催化剂合成这些支架,强调了这些结构在为各种应用开发先导分子中的重要性(帕马尔、瓦拉和帕特尔,2023 年)。

3. 在药物化学中的重要性

吡咯烷环是与 5-苄基八氢-1H-吡咯并[3,4-c]吡啶相关的结构成分,在药物化学中被广泛用于衍生治疗人类疾病的生物活性分子。这篇综述强调了吡咯烷环及其衍生物的重要性,讨论了它们的物理化学性质、对生物活性的影响以及化合物的构效关系(Li Petri 等人,2021 年)。

4. 吡唑并[3,4-b]吡啶在激酶抑制中的作用

虽然与 5-苄基八氢-1H-吡咯并[3,4-c]吡啶没有直接关系,但吡唑并[3,4-b]吡啶是一种类似的杂环化合物,已被确定为激酶抑制剂设计中的多功能支架,展示了其以多种模式结合的潜力,这可能与 5-苄基八氢-1H-吡咯并[3,4-c]吡啶的结构类似物有关(Wenglowsky,2013 年)。

在生物和制药领域的应用

1. 中枢神经系统作用药物中的官能团

与 5-苄基八氢-1H-吡咯并[3,4-c]吡啶相关的结构的化合物,特别是那些含有氮杂环的化合物,因其合成具有中枢神经系统 (CNS) 活性的化合物的潜力而受到关注。这篇综述讨论了各种官能团,这些官能团可以作为 CNS 活性化合物合成的先导分子(Saganuwan,2017 年)。

2. 植物防御机制

虽然与 5-苄基八氢-1H-吡咯并[3,4-c]吡啶没有直接联系,但吡咯烷-5-羧酸 (P5C) 是一种相关的结构,已被证明在植物抵御病原体方面发挥作用。脯氨酸-P5C 的代谢在植物中受到严格调控,尤其是在病原体感染期间,表明类似化合物在生物防御机制中的潜力(Qamar、Mysore 和 Senthil-Kumar,2015 年)。

作用机制

While the specific mechanism of action for 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine is not mentioned, pyrrolo[3,4-C]pyridine derivatives have been studied for their broad spectrum of pharmacological properties . They have been found to have potential as analgesic and sedative agents, and can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .

安全和危害

未来方向

Pyrrolo[3,4-C]pyridine derivatives, including 5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine, have a broad spectrum of pharmacological properties, making them a promising area for future research . They have potential applications in treating diseases of the nervous and immune systems, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities .

属性

IUPAC Name |

5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16/h1-5,13-15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZSGEYBDJCPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2C1CNC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626488 | |

| Record name | 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine | |

CAS RN |

186203-32-7 | |

| Record name | 5-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

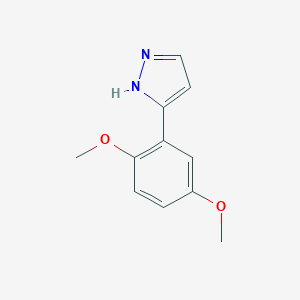

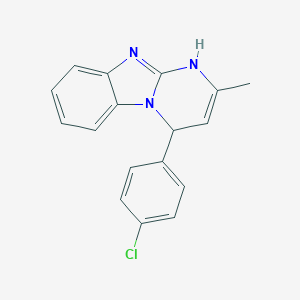

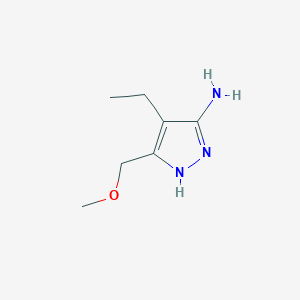

![1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B60549.png)